molecular formula C18H35NO2 B1609333 Ammonium linoleate CAS No. 7721-14-4

Ammonium linoleate

Cat. No.: B1609333
CAS No.: 7721-14-4
M. Wt: 297.5 g/mol
InChI Key: KQLYFVFFPVJGRM-NBTZWHCOSA-N
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Description

Ammonium linoleate (C₁₈H₃₅NO₂) is the ammonium salt of linoleic acid, a polyunsaturated fatty acid with two double bonds (C18:2). It appears as a yellow paste with an ammoniacal odor and exhibits a density of 1.1 g/cm³, a pH of 9.5–9.8 (5% dispersion), and 82% total solids . It is soluble in water, ethanol, and methanol, and forms emulsions with hydrocarbons, oils, and waxes . Its primary applications include use as an emulsifying agent, detergent, and water-repellent finish in industrial formulations .

Properties

CAS No.

7721-14-4

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

azanium;(9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C18H32O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1H3/b7-6-,10-9-;

InChI Key

KQLYFVFFPVJGRM-NBTZWHCOSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[NH4+]

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[NH4+]

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[NH4+]

Other CAS No.

7721-14-4

Origin of Product

United States

Chemical Reactions Analysis

Coordination with Metal Ions

Ammonium linoleate acts as an extractant for heavy metals like cobalt (Co²⁺) and nickel (Ni²⁺) in solvent extraction processes. The reaction involves:

Ammonium linoleate+M2+Metal-linoleate complex+NH4+\text{this compound} + \text{M}^{2+} \rightarrow \text{Metal-linoleate complex} + \text{NH}_4^+

Key Findings

  • Extracts >99% of Co(II) and Ni(II) from aqueous solutions at 298 K within 15 minutes at low metal concentrations (2.5–10 g/L) .

  • Thermodynamic parameters:

    • ΔH° (enthalpy change): Negative, indicating an exothermic process.

    • ΔG° (Gibbs free energy): Favorable for spontaneous ion transfer .

  • Selective extraction of Co(II) over Ni(II) occurs at higher metal concentrations (>10 g/L) .

Epoxidation and Hydrolysis

The linoleate anion undergoes enzymatic epoxidation via catalase/peroxidase-related hemoproteins (e.g., Anabaena fusion protein):

9R-hydroperoxylinoleatecatalase9R,10R-epoxy-octadeca-11E,13E-dienoate9R\text{-hydroperoxylinoleate} \xrightarrow{\text{catalase}} 9R,10R\text{-epoxy-octadeca-11}E,13E\text{-dienoate}

Hydrolysis Products

  • Stable 9,14-diols (major) and 9,10-diols (minor) via water addition .

  • Confirmed by isotopic labeling (¹⁸O₂ and H₂¹⁸O experiments) .

Mechanism

  • Homolytic cleavage of the hydroperoxide group precedes epoxide formation.

  • Hydrolysis proceeds via acid-catalyzed ring opening .

Autoxidation and Stabilization

This compound is prone to autoxidation in the presence of oxygen, but stabilization occurs in specific conditions:

ConditionReaction OutcomeSource
Solid-state (pure)Rapid oxidation
With lysine/arginineComplete inhibition of oxidation
Contaminated with NaClReduced stabilization effect

Key Factors

  • Crystal lattice arrangement : Basic amino acids (e.g., lysine) form salts with linoleate, preventing oxygen access to double bonds .

  • Infrared spectroscopy confirms ionic interactions (NH₄⁺ and COO⁻) in stabilized complexes .

Acid-Base Neutralization

As an acidic salt, this compound reacts with bases:

Ammonium linoleate+BaseLinoleate salt+NH3+H2O\text{this compound} + \text{Base} \rightarrow \text{Linoleate salt} + \text{NH}_3 + \text{H}_2\text{O}

  • Generates moderate heat compared to inorganic acid neutralization .

  • pH of aqueous solutions: <7.0 .

Biochemical Pathways

In biological systems, linoleic acid (parent compound) undergoes enzymatic transformations:

  • Δ6-desaturase : Converts linoleate to γ-linolenic acid, a precursor for arachidonic acid .

  • Lipoxygenase : Catalyzes hydroperoxidation at C9 or C13 positions, enabling downstream signaling molecule synthesis .

Comparison with Analogous Salts

PropertyThis compoundAmmonium Oleate
Metal extraction>99% Co/Ni removal Not reported
Stability vs. oxidationInhibited by amino acids No stabilization data
Physical stateSolid (with amino acids) Liquid

Industrial and Environmental Relevance

  • Wastewater treatment : Efficient extraction of Co/Ni reduces environmental contamination .

  • Biocatalysis : Enzymatic epoxidation routes offer sustainable alternatives to chemical synthesis .

  • Pharmaceuticals : Stabilized formulations leverage autoxidation inhibition for prolonged shelf life .

Comparison with Similar Compounds

Ammonium Oleate (C₁₈H₃₅NO₂)

Ammonium oleate, the ammonium salt of oleic acid (C18:1, one double bond), shares the same molecular formula as ammonium linoleate but differs in unsaturation. This structural variation impacts physical properties:

  • Solubility: While this compound emulsifies in both polar and non-polar solvents, ammonium oleate’s single double bond may reduce its compatibility with highly unsaturated systems.
  • Applications: Both compounds serve as surfactants, but ammonium oleate is more commonly used in lubricants and corrosion inhibitors due to its lower oxidative instability compared to linoleate .

Ammonium Laurate (C₁₂H₂₅NO₂)

Ammonium laurate, derived from lauric acid (C12:0, saturated), has a shorter carbon chain, leading to distinct properties:

  • Solubility : Higher water solubility due to the shorter chain and lack of unsaturation.
  • Applications: Preferred in personal care products (e.g., shampoos) for its foaming capacity, unlike this compound, which is tailored for industrial emulsification .

Comparison with Functionally Similar Compounds

Sorbitan Linoleate

Sorbitan linoleate, a non-ionic surfactant, differs in structure (sorbitol esterified with linoleic acid) and functionality:

  • Emulsification: Unlike this compound, sorbitan linoleate is oil-soluble and used in food-grade emulsions (e.g., baked goods) due to its non-ionic nature .
  • Stability : Sorbitan esters exhibit higher thermal stability, making them suitable for high-temperature processes compared to ammonium salts .

Methyl Linoleate (C₁₉H₃₄O₂)

Methyl linoleate, the methyl ester of linoleic acid, contrasts with this compound in reactivity and applications:

  • Oxidation Sensitivity: Methyl linoleate is prone to autoxidation, limiting its use in coatings. This compound’s ionic nature enhances stability in aqueous systems .
  • Biological Activity: Methyl linoleate acts as a mosquito pheromone and larvicide , whereas this compound’s applications are primarily industrial .

Data Table: Key Properties of this compound and Comparators

Compound Molecular Formula CAS Number Solubility Key Applications
This compound C₁₈H₃₅NO₂ - Water, ethanol, methanol Emulsifiers, detergents
Ammonium Oleate C₁₈H₃₅NO₂ 544-60-5 Water, ethanol (inferred) Lubricants, corrosion inhibitors
Ammonium Laurate C₁₂H₂₅NO₂ 12027-06-4 Water, polar solvents Personal care foaming agents
Sorbitan Linoleate C₂₄H₄₂O₆ - Oils, hydrocarbons Food emulsifiers

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